molecular formula C20H25N5O2 B2708500 8-(cyclohexylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 377053-33-3

8-(cyclohexylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

カタログ番号 B2708500
CAS番号: 377053-33-3
分子量: 367.453
InChIキー: RNZCQTSUMPXBQM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(cyclohexylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, also known as CX717, is a novel compound that has gained significant attention in the scientific community due to its potential cognitive-enhancing properties. CX717 is a positive modulator of AMPA receptors, which are involved in the regulation of synaptic plasticity and memory formation.

科学的研究の応用

Antidepressant Activity

The compound 8-cyclohexylamino-1-ethyl-3-methyl-7-(1,1-dioxothietan-3-yl)-1H-purine-2,6(3H,7H)-dione, closely related to the specified molecule, has been synthesized and tested for antidepressant properties. It was found that the synthesized compound exhibits significant antidepressant activity, most notably at a dose of 1.6 mg/kg. This highlights its potential therapeutic application in the treatment of depression (Халиуллин et al., 2017); (Khaliullin et al., 2018).

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Another research avenue explores derivatives of 3-methyl-3,7-dihydro-purine-2,6-dione as inhibitors of dipeptidyl peptidase IV (DPP-IV), a therapeutic target for type 2 diabetes. Among several synthesized compounds, one demonstrated activity comparable to the benchmark drug Sitagliptin, indicating its potential as a DPP-IV inhibitor and thus its relevance in diabetes treatment research (Mo et al., 2015).

Multitarget Drugs for Neurodegenerative Diseases

The design and synthesis of 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones aim to improve water solubility and create potent dual-target-directed A1/A2A adenosine receptor antagonists. This approach targets multiple receptors relevant to the symptomatic and disease-modifying treatment of neurodegenerative diseases, offering a potential advantage over single-target therapeutics (Brunschweiger et al., 2014).

Cyclin-Dependent Kinase Inhibition

New C-2 alkynylated purine derivatives have been synthesized and shown to inhibit cyclin-dependent kinases, crucial regulators of cell cycle progression. Among these compounds, specific derivatives demonstrated strong inhibitory activity, providing insights into the development of anticancer drugs (Legraverend et al., 2000).

特性

IUPAC Name

8-(cyclohexylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-13-7-6-8-14(11-13)12-25-16-17(24(2)20(27)23-18(16)26)22-19(25)21-15-9-4-3-5-10-15/h6-8,11,15H,3-5,9-10,12H2,1-2H3,(H,21,22)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZCQTSUMPXBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2NC4CCCCC4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。